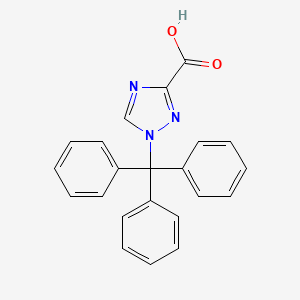
1-trityl-1,2,4-triazole-3-carboxylic acid
Descripción general
Descripción
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a trityl group and a carboxylic acid group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-trityl-1,2,4-triazole-3-carboxylic acid typically involves the cyclization of β-acylamidrazones. A common method includes the thermal cyclization of these precursors at temperatures exceeding 140°C . Another approach involves the esterification of 5-amino-1,2,4-triazole-3-carboxylic acid with methanol .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods mentioned above can be scaled up for industrial applications, provided the reaction conditions are optimized for larger-scale production.
Análisis De Reacciones Químicas
Types of Reactions: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The triazole ring allows for substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives.
Aplicaciones Científicas De Investigación
1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-trityl-1,2,4-triazole-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The triazole ring can interact with amino acids in the active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the compound can form hydrogen bonds and electrostatic interactions with target molecules, influencing their biological activity.
Comparación Con Compuestos Similares
1,2,4-Triazole-3-carboxylic acid: Lacks the trityl group but shares the triazole and carboxylic acid functionalities.
1,2,3-Triazole derivatives: These compounds have a different arrangement of nitrogen atoms in the triazole ring and exhibit distinct chemical properties.
Uniqueness: 1-Trityl-1H-[1,2,4]triazole-3-carboxylic acid is unique due to the presence of the trityl group, which imparts specific steric and electronic properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials with tailored properties.
Propiedades
Fórmula molecular |
C22H17N3O2 |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
1-trityl-1,2,4-triazole-3-carboxylic acid |
InChI |
InChI=1S/C22H17N3O2/c26-21(27)20-23-16-25(24-20)22(17-10-4-1-5-11-17,18-12-6-2-7-13-18)19-14-8-3-9-15-19/h1-16H,(H,26,27) |
Clave InChI |
KXRTUKKKBSPDRD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)N4C=NC(=N4)C(=O)O |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-((tert-butoxycarbonyl)((2'-(1-(4-methoxybenzyl)-1H-tetrazol-5-yl)-[1,1'-biphenyl]-4-yl)methyl)amino)-3-nitrobenzoate](/img/structure/B8551866.png)








![[2-Fluoro-3-(3-methoxyazetidin-1-yl)phenyl]methanol](/img/structure/B8551945.png)



